N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position Additionally, it has a 5-chloro-2-methylphenyl group attached to the nitrogen atom of the carboxamide
Mechanism of Action
Target of Action
A similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH]
in Mycobacterium tuberculosis .
Biochemical Pathways
The targetEnoyl-[acyl-carrier-protein] reductase [NADH]
is involved in the fatty acid synthesis pathway in Mycobacterium tuberculosis . The compound’s interaction with this enzyme could potentially disrupt this pathway, leading to downstream effects.
Result of Action
Given its potential target, it may have an inhibitory effect on the growth of Mycobacterium tuberculosis by disrupting fatty acid synthesis .
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine, such as 5-chloro-2-methylaniline, under suitable conditions.
Final Coupling Reaction: The final step involves coupling the 5-chloro-2-methylphenyl group to the nitrogen atom of the carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)-4-pyrimidinecarboxamide: This compound lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.
6-methoxy-4-pyrimidinecarboxamide: This compound lacks the 5-chloro-2-methylphenyl group, which may influence its binding affinity to specific targets.
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-2-carboxamide: This compound has a carboxamide group at the 2-position instead of the 4-position, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)5-10(8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTFACKRFVNWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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